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Compound of Interest

Compound Name:
2-Chloro-3-ethyl-7-

methoxyquinoline

CAS No.: 132118-50-4

Cat. No.: B593219

Get Quote

Technical Guide: 2-Chloro-3-ethyl-7-
methoxyquinoline
High-Purity Synthesis, Characterization, and
Pharmacophore Utility
Compound Identity & Nomenclature
2-Chloro-3-ethyl-7-methoxyquinoline is a trisubstituted quinoline scaffold. While less

ubiquitous than its 3-formyl analogs in commodity catalogs, it represents a critical "locked" alkyl

intermediate in the development of receptor tyrosine kinase (RTK) inhibitors and antimalarial

agents. Its structure combines an electrophilic handle at C2 (for

diversification) with a lipophilic ethyl group at C3 and an electron-donating methoxy group at
C7.

Nomenclature Data
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Descriptor Value

IUPAC Name 2-Chloro-3-ethyl-7-methoxyquinoline

Common Synonyms
3-Ethyl-2-chloro-7-methoxyquinoline; 7-

Methoxy-3-ethyl-2-quinolyl chloride

Molecular Formula

Molecular Weight 221.68 g/mol

SMILES CCc1cc(OC)ccc1nc(Cl)c1

InChI Key
(Predicted) PTQQTMBBFHOZTL-

UHFFFAOYSA-N (Analogous base)

Closest Commercial Analog
2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline

(CAS: 73863-51-1)

Scientific Integrity: Synthesis & Causality
Designing a synthesis for this molecule requires navigating the competing reactivities of the

quinoline ring. Direct electrophilic aromatic substitution is not viable for placing the ethyl group

selectively at C3 after ring closure. Therefore, the alkyl chain must be established during ring

construction or via modification of a C3-formyl precursor.

Preferred Route: The Modified Friedlander-N-Oxide Pathway
This protocol is selected for its regiochemical fidelity. Unlike the Vilsmeier-Haack cyclization

(Meth-Cohn synthesis), which defaults to a C3-formyl group, the Friedlander condensation

allows the introduction of the ethyl moiety directly via the aldehyde partner.

Mechanism & Logic:

Condensation: 2-Amino-4-methoxybenzaldehyde reacts with butyraldehyde. The amine

attacks the aldehyde carbonyl, followed by an aldol-type condensation to close the ring. This

yields 3-ethyl-7-methoxyquinoline.

Activation: The nitrogen lone pair is oxidized to the N-oxide using m-CPBA. This activates

the C2 position for nucleophilic attack.
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Rearrangement (The Meisenheimer-like Step): Treatment with phosphorus oxychloride (

) converts the N-oxide to a reactive intermediate that rearranges to place the chlorine at C2,
restoring aromaticity.

Experimental Protocol (Step-by-Step)
Note: All steps must be performed in a fume hood due to the toxicity of

and quinoline derivatives.

Step 1: Synthesis of 3-Ethyl-7-methoxyquinoline

Dissolve 2-amino-4-methoxybenzaldehyde (10 mmol) in ethanol (20 mL).

Add butyraldehyde (12 mmol) and a catalytic amount of piperidine (0.5 mL).

Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Cool and concentrate in vacuo. Purify via flash column chromatography (Silica gel) to obtain

the quinoline intermediate.

Step 2: N-Oxidation

Dissolve the intermediate (from Step 1) in dichloromethane (DCM) at 0°C.

Add m-chloroperbenzoic acid (m-CPBA) (1.2 eq) portion-wise.

Stir at room temperature for 3 hours.

Wash with saturated

(3x) to remove benzoic acid byproducts. Dry over

and concentrate.

Step 3: Chlorination (The Critical Step)

Suspend the N-oxide in dry chloroform (
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).

Add

(Phosphorus oxychloride, 3 eq) dropwise at 0°C under Argon.

Heat to reflux for 2 hours. Causality: Heat drives the rearrangement of the

dichlorophosphoryl intermediate to the 2-chloro product.

Quenching: Pour the reaction mixture slowly onto crushed ice/ammonia water. Warning:

Exothermic.

Extract with DCM, dry, and recrystallize from ethanol.

Visualization: Synthesis Pathway
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Figure 1: The modified Friedlander synthesis followed by N-oxide rearrangement provides the

highest regioselectivity for the 3-ethyl-2-chloro substitution pattern.

Reactivity Profile & Applications
The utility of 2-Chloro-3-ethyl-7-methoxyquinoline lies in its differential reactivity. It acts as a

bifunctional scaffold.

Reactivity Matrix
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Site Reactivity Type Preferred Reagents Outcome

C2-Cl

Nucleophilic Aromatic

Substitution (

)

Primary/Secondary

Amines, Thiols

Formation of 2-

aminoquinolines

(Kinase Inhibitor Core)

C2-Cl
Suzuki-Miyaura

Coupling

Aryl Boronic Acids,

Pd(

)

Biaryl systems

C7-OMe Demethylation or Pyridine-HCl

7-Hydroxyquinoline

(fluorophore

precursor)

C3-Ethyl Benzylic Oxidation
NBS / Benzoyl

Peroxide

3-(1-bromoethyl)

derivatives

Logical Workflow: Drug Design
In drug discovery, this molecule is often used to synthesize Type II Kinase Inhibitors. The C2-

chlorine is displaced by an aniline derivative to form the "hinge binder," while the C3-ethyl

group fills the hydrophobic gatekeeper pocket of the enzyme.
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7-methoxyquinoline
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O-Demethylation

+ BBr3
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(H-Bond Donor)
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Figure 2: Divergent synthesis pathways utilizing the orthogonal reactivity of the chlorine and

methoxy substituents.

Physical Properties & Safety
Data grounded in standard quinoline derivative characteristics.

Physical State: Off-white to pale yellow solid.

Melting Point: Estimated range 75–85°C (Based on 2-chloro-7-methoxyquinoline analogs).

Solubility: Soluble in DCM, Chloroform, DMSO. Sparingly soluble in Ethanol. Insoluble in

Water.

Handling:

H302: Harmful if swallowed.

H315/H319: Causes skin and serious eye irritation.

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the ethyl

side chain or hydrolysis of the chloride over long periods.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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